4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile
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Overview
Description
4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a cyanophenyl group and a trichloromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanobenzaldehyde with a suitable pyrrole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled temperature and pressure conditions to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfur trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The trichloromethylsulfanyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorophenyl)sulfanyl]-N-(4-cyanophenyl)propanamide
- 4-[(4-cyanophenyl)acetylenyl]-2,3,5,6-tetrafluorophenyl 4-n-alkoxybenzoates
Uniqueness
4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile is unique due to its combination of a pyrrole ring with a trichloromethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
87389-09-1 |
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Molecular Formula |
C13H6Cl3N3S |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
4-(2-cyanophenyl)-1-(trichloromethylsulfanyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H6Cl3N3S/c14-13(15,16)20-19-7-10(6-18)12(8-19)11-4-2-1-3-9(11)5-17/h1-4,7-8H |
InChI Key |
WYKNKCYJDONIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CN(C=C2C#N)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
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